molecular formula C14H21N5O6 B14736259 N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine CAS No. 5616-19-3

N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine

Cat. No.: B14736259
CAS No.: 5616-19-3
M. Wt: 355.35 g/mol
InChI Key: TVHZKILKJGDURX-UHFFFAOYSA-N
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Description

N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features two piperazine rings, each with two ketone groups, connected through an ethyl bridge to a glycine moiety. Its distinctive structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine typically involves the reaction of glycine with 1,2-bis(3,5-dioxopiperazin-1-yl)ethane. The process generally requires:

    Reagents: Glycine, 1,2-bis(3,5-dioxopiperazin-1-yl)ethane

    Solvents: Commonly used solvents include dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

    Catalysts: Acid or base catalysts may be used to facilitate the reaction

    Conditions: The reaction is usually carried out under controlled temperature and pressure to ensure optimal yield and purity

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used

    Reduction: Reduction reactions can modify the ketone groups, leading to the formation of alcohols or other reduced forms

    Substitution: The piperazine rings can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketone derivatives, while reduction can produce alcohols.

Scientific Research Applications

N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules

    Biology: Investigated for its potential role in modulating biological pathways

    Medicine: Explored for its therapeutic potential in treating various diseases

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(3,5-dioxopiperazin-1-yl)ethane
  • 1,2-Bis(3,5-dioxopiperazin-1-yl)propane
  • 1,2-Bis(3,5-dioxopiperazin-1-yl)butane

Uniqueness

N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine stands out due to its glycine moiety, which imparts unique properties and potential applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in chemical synthesis.

Properties

CAS No.

5616-19-3

Molecular Formula

C14H21N5O6

Molecular Weight

355.35 g/mol

IUPAC Name

2-[bis[2-(3,5-dioxopiperazin-1-yl)ethyl]amino]acetic acid

InChI

InChI=1S/C14H21N5O6/c20-10-5-18(6-11(21)15-10)3-1-17(9-14(24)25)2-4-19-7-12(22)16-13(23)8-19/h1-9H2,(H,24,25)(H,15,20,21)(H,16,22,23)

InChI Key

TVHZKILKJGDURX-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=O)CN1CCN(CCN2CC(=O)NC(=O)C2)CC(=O)O

Origin of Product

United States

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